5-methyl 2-[2-(methylsulfanyl)ethyl] 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate
Overview
Description
5-methyl 2-[2-(methylsulfanyl)ethyl] 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a tetrahydroindole core with multiple substituents, making it a valuable subject for chemical and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl 2-[2-(methylsulfanyl)ethyl] 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate typically involves multi-step organic reactionsFor example, the synthesis might start with the cyclization of a suitable precursor to form the indole ring, followed by alkylation and acylation reactions to introduce the methyl, methylthio, and carboxylate groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-methyl 2-[2-(methylsulfanyl)ethyl] 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols .
Scientific Research Applications
5-methyl 2-[2-(methylsulfanyl)ethyl] 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-methyl 2-[2-(methylsulfanyl)ethyl] 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate: Another indole derivative with similar structural features.
Tryptophan: An amino acid with an indole ring, used as a precursor for various bioactive compounds.
Serotonin: A neurotransmitter derived from tryptophan, with an indole structure.
Uniqueness
5-methyl 2-[2-(methylsulfanyl)ethyl] 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate is unique due to its specific substituents and the resulting chemical and biological properties. Its methylthio and carboxylate groups confer distinct reactivity and potential biological activities compared to other indole derivatives .
Properties
IUPAC Name |
5-O-methyl 2-O-(2-methylsulfanylethyl) 3,6-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-8-7-10-12(14(18)11(8)15(19)21-3)9(2)13(17-10)16(20)22-5-6-23-4/h8,11,17H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJMCVUCSGLWDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=C(N2)C(=O)OCCSC)C)C(=O)C1C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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